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Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant
therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] Developed by
Hansoh Pharma, Alflutinib is designed to selectively target both the initial EGFR-sensitizing
mutations and the acquired T790M resistance mutation, a common mechanism of resistance to
first and second-generation EGFR TKIs.[2] This technical guide provides a comprehensive
overview of the discovery, synthesis, and biological evaluation of Alflutinib, tailored for
professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action

The development of third-generation EGFR inhibitors was driven by the clinical need to
overcome the T790M "gatekeeper" mutation, which renders earlier generations of TKls
ineffective.[1] Alflutinib was discovered through a focused drug discovery program aimed at
identifying a covalent inhibitor that could form an irreversible bond with a cysteine residue
(Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification allows
for potent and sustained inhibition of the mutant EGFR protein.[2]

Alflutinib's mechanism of action is centered on its highly selective and irreversible inhibition of
mutant EGFR. It potently inhibits EGFR with sensitizing mutations (such as exon 19 deletions
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and the L858R point mutation) as well as the T790M resistance mutation.[2] By blocking the
tyrosine kinase activity of these mutant receptors, Alflutinib effectively downregulates key
downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are
critical for cancer cell proliferation, survival, and growth.[2] A key advantage of Alflutinib is its
selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its
more favorable safety profile compared to earlier generation inhibitors, with a reduction in off-
target effects like skin rash and diarrhea.[2]

EGFR Signaling Pathway Inhibition by Alflutinib

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://synapse.patsnap.com/article/what-is-alflutinib-mesylate-used-for
https://www.benchchem.com/product/b605306?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-alflutinib-mesylate-used-for
https://www.benchchem.com/product/b605306?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-alflutinib-mesylate-used-for
https://www.benchchem.com/product/b605306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exp!oratpry

Check Availability & Pricing

Cell Membrane

Binds

Mutant EGFR
(L858R, ex19del, T790M)

Activates Activates Irreversibly Inhibits

Cytoplasm

RAS-RAF-MEK-ERK
(MAPK Pathway)

Nucleus

Cell Proliferation,

Survival, Growth

Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway and the inhibitory action of Alflutinib.
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Synthesis Pathway of Alflutinib

The synthesis of Alflutinib is a multi-step process. While specific patented routes may vary, a
representative synthetic pathway is outlined below. This pathway involves the construction of
the core pyrimidine scaffold followed by the introduction of the key side chains, culminating in
the formation of the acrylamide "warhead" responsible for the covalent interaction with the
EGFR kinase.

A detailed, step-by-step experimental protocol with specific reaction conditions is proprietary
and not fully disclosed in the public domain. The following represents a generalized scheme
based on available chemical literature for similar compounds.

Generalized Synthetic Scheme
[ Starting Material A ) [Starting Material B)
(Substituted Pyrimidine) (Substituted Aniline)
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Caption: A high-level overview of a potential synthetic route to Alflutinib.

Quantitative Data Summary

Alflutinib has demonstrated significant clinical activity in patients with EGFR T790M-positive
NSCLC. The following tables summarize key efficacy and pharmacokinetic data from clinical
studies.

Table 1: Clinical Efficacy of Alflutinib in EGFR T790M+
NSCLC Patients

Overall Response Rate CNS Overall Response
Dose Group
(ORR) Rate (ORR)
40 mg 83.3% (5/6) 50.0% (1/2)
80 mg 77.8% (35/45) 100.0% (4/4)
160 mg 78.0% (39/50) 66.7% (6/9)
240 mg 66.7% (10/15) 50.0% (1/2)

Data from a dose-expansion
study in patients with
advanced NSCLC with
confirmed EGFR T790M
mutation.[1][3]

Table 2: Pharmacokinetic Parameters of Alflutinib
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Dose AUCO0-24 (ng-h/mL) at Steady State
40 mg Data not specified

80 mg Increased ~100% from 40 mg

160 mg Increased ~50% from 80 mg

240 mg Increased ~25% from 160 mg

AUC (Area Under the Curve) data indicates a
less than proportional increase with dose,
suggesting potential auto-induction of
metabolism.[1]

ble 3: linical Effi : : el

Treatment Group (once daily) Average Tumor Growth Inhibition
Alflutinib (10 mg/kg) 87%

Alflutinib (30 mg/kg) 100%

Osimertinib (10 mg/kg) 97%

Afatinib (30 mg/kg) No notable inhibition

Gefitinib (100 mg/kg) No notable inhibition

Data from a patient-derived xenograft model
(LU1868) expressing EGFR L858R and T790M

mutations.[4]

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of
EGFR inhibitors like Alflutinib. These are generalized methods and may not reflect the exact
protocols used by the developers of Alflutinib.

EGFR (T790M) Kinase Activity Assay (Luminescent)
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This assay measures the amount of ADP produced during the kinase reaction, which correlates
with enzyme activity.

Workflow:
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Caption: Workflow for a typical luminescent EGFR kinase assay.
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Methodology:

» Reagent Preparation: Prepare EGFR (T790M) kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM
MgCI2; 0.1mg/ml BSA; 2mM MnCI2; 50uM DTT).[5] Prepare serial dilutions of Alflutinib in
DMSO.

e Reaction Setup: In a 384-well plate, add 1 pL of Alflutinib dilution or DMSO control. Add 2
uL of diluted EGFR (T790M) enzyme.

« Initiate Reaction: Start the kinase reaction by adding 2 pL of a substrate/ATP mixture.
 Incubation: Incubate the plate at room temperature for 60 minutes.
e ADP Detection:

o Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal. Incubate for 30 minutes at room temperature.

o Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional
to the ADP produced and inversely proportional to the inhibitory activity of Alflutinib.
Calculate IC50 values from the dose-response curve.[5]

Cell Viability Assay (MTT Assay) in NCI-H1975 Cells

This assay assesses the effect of Alflutinib on the proliferation of NSCLC cells harboring the
T790M mutation.

Workflow:
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Caption: Workflow for a typical MTT cell viability assay.
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Methodology:

o Cell Seeding: Plate NCI-H1975 cells in 96-well plates at a predetermined density (e.g., 5,000
cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5%
Co2.

o Compound Treatment: The following day, treat the cells with a range of concentrations of
Alflutinib. Include a vehicle control (DMSO).

 Incubation: Incubate the plates for 72 hours.

o MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
solution to each well and incubate for 4 hours. Viable cells with active mitochondrial
dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

e Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the
formazan crystals.

o Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a
microplate reader. The absorbance is directly proportional to the number of viable cells.
Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.[6]

Conclusion

Alflutinib is a potent, third-generation EGFR TKI that effectively targets both sensitizing and
T790M resistance mutations in NSCLC. Its discovery and development represent a significant
advancement in targeted cancer therapy, offering a valuable treatment option for patients who
have developed resistance to earlier-generation inhibitors. The synthesis of Alflutinib involves
a complex multi-step process to construct the specific chemical scaffold required for its
covalent and selective inhibition of mutant EGFR. Preclinical and clinical data have
demonstrated its robust anti-tumor activity and a manageable safety profile, solidifying its role
in the management of EGFR-mutated NSCLC. Further research and clinical trials are ongoing
to explore its full therapeutic potential.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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